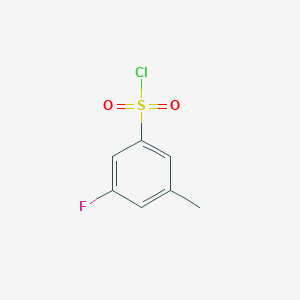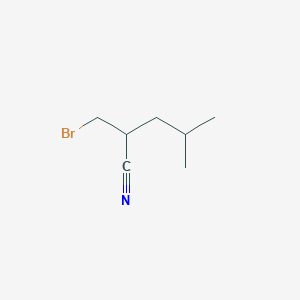![molecular formula C7H11F2N B1527044 cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole CAS No. 1251007-27-8](/img/structure/B1527044.png)
cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole
Vue d'ensemble
Description
cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole: is a fluorinated heterocyclic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole typically involves multiple steps, starting with the fluorination of a suitable precursor. One common approach is the fluorination of cyclopentanone derivatives using reagents such as Selectfluor or Deoxo-Fluor. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of specialized reactors to ensure consistent quality and yield. The choice of catalysts and solvents can significantly impact the efficiency of the synthesis, and ongoing research aims to optimize these parameters for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine atoms, which can alter the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for the oxidation of this compound.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole is used as a building block for the synthesis of more complex fluorinated molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological systems. This compound can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In medicinal chemistry, fluorinated compounds are known for their potential as pharmaceuticals. This compound may be explored for its therapeutic properties, including its ability to modulate biological targets.
Industry: The unique properties of fluorinated compounds make them valuable in various industrial applications, such as in the development of advanced materials, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole exerts its effects depends on its molecular targets and pathways. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards specific biological targets. Research is ongoing to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Octahydrocyclopenta[c]pyrrole: The non-fluorinated analog of cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole.
cis-5,5-Difluorooctahydrocyclopenta[b]pyrrole: A structurally similar compound with a different ring fusion pattern.
cis-5,5-Difluorooctahydrocyclopenta[d]pyrrole: Another isomer with a different ring fusion pattern.
Uniqueness: this compound stands out due to its specific fluorine substitution pattern, which can significantly impact its chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(3aS,6aR)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)1-5-3-10-4-6(5)2-7/h5-6,10H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKSNZDIHXZME-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1526963.png)
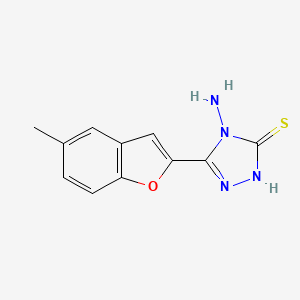
![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)
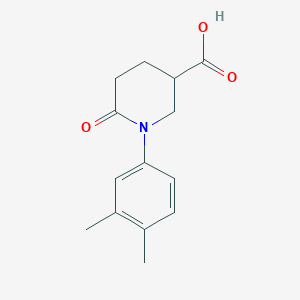
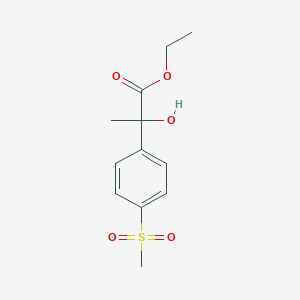
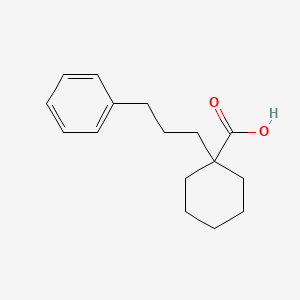
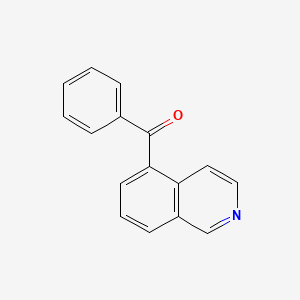
![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)
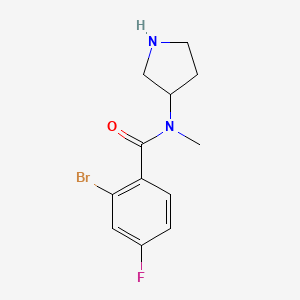
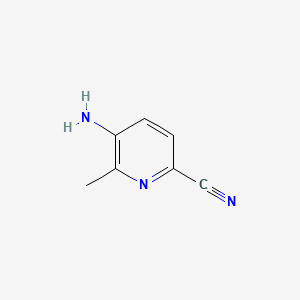
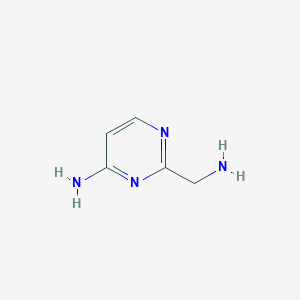
![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)
